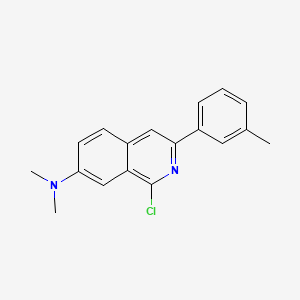

1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-N,N-dimethyl-3-(3-methylphenyl)isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(21(2)3)11-16(13)18(19)20-17/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAWDLYAPGCDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

An In-Depth Technical Guide to the Synthesis of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. Substituted isoquinolines are of particular interest to medicinal chemists and drug development professionals due to their potential as therapeutic agents. This technical guide provides a comprehensive, step-by-step methodology for the synthesis of a specific substituted isoquinoline, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. The synthetic strategy detailed herein is designed to be robust and adaptable, providing researchers with a practical framework for obtaining this and structurally related molecules.

This guide will delve into the rationale behind the chosen synthetic route, offering insights into the reaction mechanisms and the selection of reagents and conditions. All protocols are presented with the aim of ensuring reproducibility and high yield.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for the target molecule, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, is outlined below. The strategy involves the late-stage introduction of the dimethylamino group and the chloro substituent, with the core isoquinoline skeleton being constructed via a Bischler-Napieralski reaction.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway Overview

The forward synthesis is designed as a multi-step process, commencing with commercially available starting materials. The key steps include an initial amidation, followed by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core. Subsequent oxidation, chlorination, nitro group reduction, and a final N,N-dimethylation yield the target compound.

Caption: Proposed synthetic pathway.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenethyl)-2-(m-tolyl)acetamide

This initial step involves the acylation of 2-(4-nitrophenyl)ethan-1-amine with m-tolylacetyl chloride. The use of a base is crucial to neutralize the HCl generated during the reaction.

Protocol:

-

To a solution of 2-(4-nitrophenyl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of m-tolylacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired amide.

| Reagent | Molar Eq. | Purpose |

| 2-(4-nitrophenyl)ethan-1-amine | 1.0 | Starting material |

| m-tolylacetyl chloride | 1.1 | Acylating agent |

| Triethylamine | 1.2 | Base |

| Dichloromethane | - | Solvent |

Step 2: Bischler-Napieralski Cyclization to form 3,4-dihydro-7-nitro-3-m-tolylisoquinoline

The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines through the cyclization of β-arylethylamides using a condensing agent.[1][2][3] Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation.[4]

Protocol:

-

To a flask containing N-(4-nitrophenethyl)-2-(m-tolyl)acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.

-

Slowly warm the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Basify the aqueous solution with a concentrated NaOH solution to pH > 10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be purified by column chromatography.

| Reagent | Molar Eq. | Purpose |

| N-(4-nitrophenethyl)-2-(m-tolyl)acetamide | 1.0 | Substrate |

| Phosphorus oxychloride (POCl₃) | 5.0 | Condensing agent |

Step 3: Oxidation to 7-nitro-3-m-tolylisoquinolin-1(2H)-one

The dihydroisoquinoline intermediate is oxidized to the corresponding isoquinolinone. A variety of oxidizing agents can be used for this purpose.

Protocol:

-

Dissolve the 3,4-dihydro-7-nitro-3-m-tolylisoquinoline (1.0 eq) in a suitable solvent such as toluene.

-

Add an oxidizing agent, for example, potassium permanganate (KMnO₄, 2.0 eq), portion-wise.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the manganese dioxide.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the isoquinolinone.

Step 4: Chlorination to 1-chloro-7-nitro-3-m-tolylisoquinoline

The conversion of the isoquinolinone to the 1-chloro-isoquinoline is achieved using a chlorinating agent such as phosphorus oxychloride.[5][6][7] The combination of POCl₃ and PCl₅ can also be effective.[8]

Protocol:

-

To the 7-nitro-3-m-tolylisoquinolin-1(2H)-one (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, 10.0 eq).

-

Heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., NaHCO₃ or NH₄OH).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Step 5: Reduction of the Nitro Group to 1-chloro-3-m-tolylisoquinolin-7-amine

The nitro group is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media.

Protocol:

-

Dissolve 1-chloro-7-nitro-3-m-tolylisoquinoline (1.0 eq) in a solvent mixture of ethanol and ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate to obtain the desired amine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 6: N,N-dimethylation to 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

The final step is the exhaustive methylation of the primary amine to a dimethylamino group. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, using formic acid and formaldehyde.[9][10]

Protocol:

-

To a flask containing 1-chloro-3-m-tolylisoquinolin-7-amine (1.0 eq), add formic acid (excess, e.g., 10 eq).

-

Add an aqueous solution of formaldehyde (excess, e.g., 10 eq).

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and basify with a concentrated NaOH solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.

| Reagent | Molar Eq. | Purpose |

| 1-chloro-3-m-tolylisoquinolin-7-amine | 1.0 | Substrate |

| Formic Acid | Excess | Reducing agent and solvent |

| Formaldehyde | Excess | Methylating agent |

Conclusion

The synthetic route detailed in this technical guide provides a comprehensive and logical approach for the preparation of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. By employing well-established and reliable chemical transformations, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The step-by-step protocols, along with the rationale for the selection of reagents and conditions, are intended to facilitate the successful synthesis of the target molecule and its analogs.

References

- Experimental procedure for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF. (2013, October 10).

- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2016).

- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). PubMed.

- Application Notes and Protocols: N,N-Dimethylation of 7-Aminoquinoline. (2025, December). Benchchem.

- Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2020).

- N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. (n.d.).

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.).

- 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide. (n.d.).

- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.

- Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (n.d.).

- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.).

- One-step environment-friendly preparation method of 7-amino-3-vinyl cephalosporanic acid. (n.d.).

- POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed.

- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. (n.d.). DSpace@MIT.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). ACS Omega.

- Bischler–Napieralski reaction. (n.d.). Wikipedia.

- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (n.d.). ChemicalBook.

- Proposed reaction mechanism for the mono‐selective N‐methylation of... (n.d.).

- Preparation method of aminobenzonitrile. (n.d.).

- 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (n.d.).

- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.

- A short synthesis of 7-amino alkoxy homoisoflavonoides. (2017, September 13).

- POCl3 Chlorination of 4-Quinazolones. (2011).

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.).

- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. (n.d.). Green Chemistry (RSC Publishing).

- Synthesis of isoquinolines. (n.d.). CUTM Courseware - Centurion University.

- POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society.

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.).

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic activities.[1] This guide presents a comprehensive, field-proven framework for the complete characterization of a novel polysubstituted isoquinoline derivative, 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (CAS No. 1248621-84-2). Due to the limited publicly available experimental data for this specific molecule, this document serves as an expert-led, procedural whitepaper. It outlines a logical, multi-technique approach, from a proposed synthetic route to definitive structural elucidation and preliminary biological evaluation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocycles, renowned for their broad spectrum of biological activities.[2] This structural motif is present in numerous alkaloids and has been successfully exploited to develop pharmaceutical agents for various therapeutic areas, including anticancer, antimicrobial, and antihypertensive applications.[3][4] The specific substitution pattern of the target molecule—a chloro group at position 1, a dimethylamino group at position 7, and a meta-tolyl group at position 3—suggests a compound designed to explore specific structure-activity relationships, potentially as a kinase inhibitor or a DNA-intercalating agent. A rigorous and systematic characterization is paramount to confirm its chemical identity, purity, and to establish a foundation for any subsequent biological or pharmacological studies.

Proposed Synthetic Pathway

To contextualize the characterization process, a plausible synthetic route is essential. The target molecule can be envisioned through a convergent synthesis strategy, leveraging modern cross-coupling and cyclization methodologies. A palladium-catalyzed α-arylation of a ketone followed by cyclization represents a robust approach for constructing the polysubstituted isoquinoline core.[1]

This pathway offers regioselective control and utilizes readily available starting materials, making it a practical approach for generating the target compound for subsequent characterization.

Comprehensive Characterization Workflow

A multi-faceted analytical approach is required to unambiguously determine the structure, purity, and properties of the synthesized compound. The following workflow ensures a thorough and robust characterization.

Structural Elucidation: Spectroscopic Analysis

The primary goal of spectroscopic analysis is to piece together the molecular structure by probing the chemical environment of atoms and the nature of chemical bonds.

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments provides detailed information about the carbon skeleton and the connectivity of protons.

Expertise & Experience: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point for many isoquinolines. However, if solubility is an issue, or if acidic/basic protons need to be observed, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The analysis of chemical shifts and coupling constants in the aromatic region is key to confirming the substitution pattern on the isoquinoline core.[5]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (if necessary): If assignments are ambiguous, perform 2D experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with one- and multi-bond connected carbons).

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference them to the residual solvent peak or tetramethylsilane (TMS).

| Predicted ¹H and ¹³C NMR Data for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | | :--- | :--- | | Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities | | ¹H NMR | Aromatic Protons: Signals expected in the range of δ 7.0-8.5 ppm. The H-4 proton will likely be a singlet. Protons on the tolyl ring and the isoquinoline core will show characteristic splitting patterns (doublets, triplets). N,N-dimethyl Protons: A sharp singlet integrating to 6H, expected around δ 3.0-3.3 ppm. Tolyl Methyl Protons: A sharp singlet integrating to 3H, expected around δ 2.4-2.6 ppm. | | ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon bearing the chlorine (C-1) and the nitrogen-bearing carbons (C-3, C-7) will have distinct chemical shifts. N,N-dimethyl Carbons: A signal around δ 40-45 ppm. Tolyl Methyl Carbon: A signal around δ 20-22 ppm. |

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expertise & Experience: Electrospray ionization (ESI) is an excellent choice for this molecule as the nitrogen atoms are easily protonated, leading to a strong signal for the molecular ion [M+H]⁺. Analyzing the isotopic pattern is critical for confirming the presence of a single chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition. Compare this with the theoretical value for C₁₉H₁₈ClN₂.

| Predicted Mass Spectrometry Data | | :--- | :--- | | Technique | Expected m/z Values | | HRMS (ESI+) | Molecular Formula: C₁₉H₁₈ClN₂ Exact Mass: 309.1158 (for [M+H]⁺ with ³⁵Cl) Isotopic Peak: A peak at m/z 311.1129 (for [M+H]⁺ with ³⁷Cl) with an intensity of ~32% relative to the 309 peak. |

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: While the "fingerprint" region (below 1500 cm⁻¹) is complex, the diagnostic region is invaluable for confirming key functional groups. For this molecule, the C=N and C=C stretching vibrations of the isoquinoline ring and the C-N stretching of the aromatic amine are key features to identify.[6]

Protocol: FTIR Analysis

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place a small amount of the purified solid on the ATR crystal and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

| Predicted FTIR Data | | :--- | :--- | | Functional Group | Expected Absorption Range (cm⁻¹) | | Aromatic C-H Stretch | 3100 - 3000 | | Aliphatic C-H Stretch | 3000 - 2850 | | C=C and C=N Stretch (Aromatic Rings) | 1620 - 1450 | | C-N Stretch (Aromatic Amine) | 1350 - 1250 | | C-Cl Stretch | 800 - 600 |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A well-developed HPLC method should show a single, sharp peak for the pure compound.

Trustworthiness: The protocol must be self-validating. This is achieved by running the analysis at different wavelengths (e.g., using a photodiode array detector) to ensure no impurities are co-eluting under the main peak.

Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution method with two solvents: (A) Water with 0.1% formic acid or trifluoroacetic acid (to ensure good peak shape by protonating the amines) and (B) Acetonitrile or Methanol with 0.1% acid.

-

Gradient: A typical starting gradient would be 10% B to 95% B over 20-30 minutes.

-

Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm, or a maximum identified by a UV scan).

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase.

-

Analysis: Inject 10-20 µL and run the gradient. The purity is calculated based on the area percentage of the main peak. A pure compound should exhibit >95% purity.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[7] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry.[8]

Expertise & Experience: Growing a high-quality single crystal is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common and effective technique. A range of solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane mixtures) should be screened.

Protocol: X-ray Crystallography

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly and undisturbed. Alternatively, use slow evaporation from a saturated solution at room temperature.

-

Crystal Selection: Select a well-formed, defect-free crystal under a microscope and mount it on the goniometer of a diffractometer.

-

Data Collection: Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.

Potential Biological Evaluation

Given the pharmacological importance of the isoquinoline scaffold, preliminary in vitro screening is a logical next step to assess the compound's biological potential.[9]

Anticancer Activity Screening

A common primary screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[10]

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at ~570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Antimicrobial Activity Screening

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[12]

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Conclusion

The characterization of a novel chemical entity like 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine requires a systematic and orthogonal analytical approach. This guide provides a robust framework for researchers to follow, ensuring that the compound's structure, purity, and fundamental properties are established with the highest degree of scientific confidence. The detailed protocols, rooted in established chemical principles, are designed to be both practical and authoritative. Successful completion of this workflow yields a well-characterized molecule, ready for advanced investigation in drug discovery and development programs.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv

- 1H and 13C NMR spectra of fifteen substituted isoquinolines. (Sci-Hub)

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (Semantic Scholar)

- Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (Indian Academy of Sciences)

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (RSC Publishing)

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (PMC)

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (AZoM)

- Application Notes and Protocols for Anticancer Agent 61 in High-Throughput Screening. (Benchchem)

- Bioassays for anticancer activities. (PubMed)

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (MDPI)

- Mass Spectrometry of Heterocyclic Compounds. (DTIC)

- Synthesis and in vitro biological evaluation of novel quinazoline deriv

- Assessment of antimicrobial activity. (Protocols.io)

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (International Journal of Pharmacy and Biological Sciences)

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (David Discovers Drug Discovery)

- Basic protocol to assess preclinical anticancer activity.

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (RSC Publishing)

- Synthesis of 3-aryl substituted isoquinolines by Lin et al.

- 1-Chloro-4-Methylisoquinoline synthesis. (ChemicalBook)

- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.

- Single crystal X-ray diffraction. (Rigaku)

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput

- Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-aryl

- X-Ray Diffraction Basics.

- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (PubMed Central)

- Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.

- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (ACS Omega)

- DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (PubMed)

Sources

- 1. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. sci-hub.st [sci-hub.st]

- 6. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

- 9. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of antimicrobial activity [protocols.io]

An In-depth Technical Guide to 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine: A Privileged Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective biological significance of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine. As specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from the broader, well-established class of isoquinoline derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The insights herein are grounded in the fundamental principles of medicinal chemistry and draw parallels from structurally analogous compounds to forecast the potential of this specific molecule.

The Isoquinoline Scaffold: A Cornerstone of Medicinal Chemistry

The isoquinoline core is a "privileged structure" in the realm of drug discovery, forming the foundational framework for a multitude of biologically active compounds.[1] This heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring, is a structural isomer of quinoline.[2] Isoquinoline derivatives are abundant in nature, particularly as alkaloids in various plant species, and have been extensively explored in synthetic medicinal chemistry.[3] Their remarkable versatility has led to the development of therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, inflammatory disorders, and neurological conditions.[1][4][5] The diverse pharmacological profiles of isoquinoline-based drugs stem from their ability to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids.[4]

Physicochemical Properties and Structural Elucidation

| Property | Predicted Value/Information | Source |

| CAS Number | 1248621-84-2 | [6] |

| Molecular Formula | C₁₈H₁₇ClN₂ | [6] |

| Molecular Weight | 296.80 g/mol | [6] |

| IUPAC Name | 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine | |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions is anticipated. | Inferred |

| pKa | The presence of the dimethylamino group and the pyridine nitrogen suggests the compound will be basic. The pKa of the parent isoquinoline is 5.14.[2] | [2] |

Structural Features and Their Implications:

-

1-Chloro Substituent: The chlorine atom at the C1 position is a key reactive site. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This provides a facile handle for the synthesis of diverse analogues for structure-activity relationship (SAR) studies.

-

N,N-dimethyl-7-amine Group: This electron-donating group at the C7 position will influence the electronic properties of the aromatic system. The dimethylamino moiety can also serve as a site for salt formation, potentially improving the compound's solubility and pharmacokinetic profile.

-

3-m-tolyl Group: The meta-tolyl group at the C3 position adds steric bulk and lipophilicity to the molecule. This substituent can play a crucial role in directing the molecule's interaction with its biological target, potentially through van der Waals or hydrophobic interactions.

Predicted Spectral Data for Structural Verification

For the purpose of structural confirmation, the following spectral characteristics would be anticipated:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the isoquinoline and tolyl rings, a singlet for the N,N-dimethyl protons, and a singlet for the tolyl methyl protons. |

| ¹³C NMR | Resonances for all 18 carbon atoms, including the distinct chemical shifts for the carbons attached to chlorine and nitrogen. |

| Mass Spectrometry (MS) | An exact mass measurement confirming the molecular formula C₁₈H₁₇ClN₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature. |

Potential Synthetic Strategies

While a specific, published synthetic route for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine was not identified, its synthesis can be logically proposed based on established methods for constructing substituted isoquinolines. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the synthesis of the isoquinoline core. A plausible retrosynthetic analysis is outlined below.

Figure 1. Retrosynthetic approach for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.

Proposed Forward Synthesis Workflow:

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 1248621-84-2|1-Chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

Introduction: Unveiling a Novel Isoquinoline Derivative

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The specific substitution pattern of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 1-position, a nucleophilic dimethylamino group at the 7-position, and a bulky tolyl group at the 3-position creates a molecule with distinct electronic and steric properties. This guide provides an in-depth analysis of the spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of this compound, catering to researchers and professionals in drug discovery and development. While specific experimental data for this compound is not widely published, this document will present a comprehensive overview of the expected spectroscopic data based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. For 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, yet highly informative. The chemical shifts are influenced by the aromatic ring currents of the isoquinoline system and the electronic effects of the various substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.0 - 8.2 | s | - | 1H |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 | 1H |

| H-6 | 7.2 - 7.4 | dd | 8.0 - 9.0, 2.0 - 3.0 | 1H |

| H-8 | 7.0 - 7.2 | d | 2.0 - 3.0 | 1H |

| H-2' (tolyl) | 7.6 - 7.8 | s | - | 1H |

| H-4', H-5', H-6' (tolyl) | 7.1 - 7.5 | m | - | 3H |

| N(CH₃)₂ | 3.0 - 3.2 | s | - | 6H |

| C-CH₃ (tolyl) | 2.4 - 2.6 | s | - | 3H |

Note: Predicted data is based on typical values for substituted isoquinolines and should be confirmed with experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | >150 |

| C-3 | >155 |

| C-4 | ~120 |

| C-4a | ~135 |

| C-5 | ~128 |

| C-6 | ~115 |

| C-7 | >150 |

| C-8 | ~110 |

| C-8a | ~130 |

| C-1' (tolyl) | ~138 |

| C-2' (tolyl) | ~129 |

| C-3' (tolyl) | ~138 |

| C-4' (tolyl) | ~128 |

| C-5' (tolyl) | ~125 |

| C-6' (tolyl) | ~129 |

| N(CH₃)₂ | ~40 |

| C-CH₃ (tolyl) | ~21 |

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Experiment: A standard one-dimensional proton experiment is typically sufficient.

-

Parameters:

-

Number of scans: 16-64 (dependent on sample concentration).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Pulse width: Calibrated 90-degree pulse.

-

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) should be performed.

-

Parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2-5 seconds.

-

-

Referencing: The spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for NMR-Based Structural Confirmation

Caption: Logical flow for structural confirmation via NMR.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is an essential technique for determining the purity of the synthesized compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine.

HPLC Method Parameters

Table 3: Recommended HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 20% B to 95% B over 15 minutes | A gradient elution is necessary to elute the compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 254 nm and 280 nm | The aromatic nature of the compound suggests strong absorbance at these wavelengths. |

Experimental Protocol for HPLC Analysis

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (e.g., 80:20 A:B).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the gradient method and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak.

HPLC Analysis Workflow

Caption: Workflow for purity assessment using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Verification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of the target compound and identifying any impurities.

LC-MS Method Parameters

The HPLC method described above can be directly coupled to a mass spectrometer.

Table 4: Recommended Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms makes the compound readily protonated. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole is suitable for routine mass confirmation, while a TOF provides high mass accuracy. |

| Scan Range | m/z 100 - 1000 | This range will cover the expected molecular ion and potential fragments or adducts. |

| Capillary Voltage | 3 - 4 kV | Typical voltage for ESI in positive mode. |

| Cone Voltage | 20 - 40 V | Can be optimized to control fragmentation. |

Expected Mass Spectrum

The calculated exact mass of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (C₁₉H₁₉ClN₂) is 310.1237. In the positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: m/z 311.1315

The isotopic pattern for the [M+H]⁺ ion will be characteristic due to the presence of one chlorine atom, with a ratio of approximately 3:1 for the M and M+2 peaks.

LC-MS Analysis and Confirmation Workflow

Caption: Workflow for molecular weight confirmation using LC-MS.

Conclusion

The structural elucidation and purity assessment of 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine require a multi-technique analytical approach. NMR spectroscopy provides the definitive structural information, HPLC is crucial for determining purity, and LC-MS confirms the molecular weight. The methodologies and predicted data presented in this guide offer a robust framework for the comprehensive characterization of this novel isoquinoline derivative, enabling researchers to proceed with confidence in its downstream applications in drug discovery and development.

References

-

Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 133-143. [Link]

-

Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

-

University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

In-Depth Technical Guide: Elucidating the Mechanism of Action of a Novel Isoquinoline-Based Kinase Inhibitor

A Hypothetical Case Study: 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine (IQ-TKI)

For: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Unknown

The compound 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine, which we will refer to as IQ-TKI for the purpose of this guide, represents a novel chemical entity with no prior characterization in the public domain. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of protein families. The specific substitution pattern of IQ-TKI suggests a potential interaction with the ATP-binding pocket of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.

This guide, therefore, presents a hypothetical yet scientifically rigorous framework for the elucidation of IQ-TKI's mechanism of action. We will proceed under the working hypothesis that IQ-TKI is a kinase inhibitor. The principles, protocols, and analytical logic detailed herein are designed to be broadly applicable to the characterization of any novel small molecule inhibitor.

Part 1: Initial Target Identification and Validation

Kinome-Wide Profiling: Casting a Broad Net

The first critical step in understanding the mechanism of action of a putative kinase inhibitor is to determine its selectivity profile across the human kinome. A broad-spectrum screen provides a bird's-eye view of the compound's primary targets and potential off-target liabilities.

Experimental Rationale: A kinome-wide scan, such as the KINOMEscan™ platform, utilizes a binding assay to quantify the interaction of the test compound with a large panel of kinases (typically >400). This approach is independent of enzyme activity and provides a direct measure of binding affinity (Kd). The resulting data allows for the initial identification of high-affinity targets.

Protocol: KINOMEscan™ Profiling

-

Compound Preparation: Solubilize IQ-TKI in 100% DMSO to create a 100 mM stock solution.

-

Assay Concentration: Prepare a working solution of IQ-TKI at a concentration of 1 µM in the assay buffer.

-

Binding Assay: The test compound is incubated with a panel of human kinases that are expressed as fusion proteins with a DNA tag. The kinase-ligand interaction is quantified by the amount of kinase captured on a solid support.

-

Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for identifying significant interactions is a %Ctrl value of <10%.

In Vitro Kinase Assays: Confirming Enzymatic Inhibition

Once primary targets have been identified through binding assays, it is essential to confirm that this binding translates into functional inhibition of the kinase's enzymatic activity. This is typically achieved through in vitro kinase assays.

Experimental Rationale: These assays directly measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for a hypothetical target, Kinase-X)

-

Reagents: Recombinant human Kinase-X, appropriate peptide substrate, ATP, and IQ-TKI.

-

Assay Plate Preparation: Prepare a serial dilution of IQ-TKI in a 96-well plate.

-

Kinase Reaction: Add Kinase-X and the peptide substrate to each well.

-

Initiation: Start the reaction by adding a concentration of ATP that is approximately equal to the Km for Kinase-X.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the IQ-TKI concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical In Vitro Data for IQ-TKI

| Target Kinase | Binding Affinity (Kd, nM) | Enzymatic Inhibition (IC50, nM) |

| Kinase-X | 15 | 35 |

| Kinase-Y | 250 | 450 |

| Kinase-Z | >10,000 | >10,000 |

Part 2: Cellular Mechanism of Action

Target Engagement in a Cellular Context

Demonstrating that a compound can bind to its purified target is a crucial first step, but it is equally important to show that it can engage the same target within the complex environment of a living cell.

Experimental Rationale: Cellular thermal shift assays (CETSA) are a powerful method for assessing target engagement in intact cells. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture a relevant cell line that expresses the target kinase (Kinase-X).

-

Compound Treatment: Treat the cells with various concentrations of IQ-TKI or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble Kinase-X at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of IQ-TKI indicates target engagement.

Downstream Signaling Pathway Analysis

Inhibition of a kinase should lead to a measurable effect on its downstream signaling pathway.

Experimental Rationale: Western blotting is a widely used technique to assess the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of a known substrate provides strong evidence for the on-target activity of the inhibitor.

Protocol: Western Blotting for Phospho-Substrate

-

Cell Treatment: Treat cells with IQ-TKI at various concentrations and for different durations.

-

Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of Kinase-X, followed by a secondary antibody.

-

Detection: Visualize the protein bands using an appropriate detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).

Diagram 1: Hypothetical Signaling Pathway of IQ-TKI

Caption: IQ-TKI inhibits Kinase-X, blocking downstream signaling.

Part 3: Phenotypic Consequences

Cellular Viability and Proliferation Assays

The ultimate goal of many kinase inhibitors is to modulate cellular behavior, such as inhibiting the proliferation of cancer cells.

Experimental Rationale: Cell viability assays, such as the MTT or CellTiter-Glo® assays, measure the metabolic activity of cells, which is proportional to the number of viable cells. These assays are used to determine the half-maximal effective concentration (EC50) of the compound.

Protocol: Cell Viability Assay

-

Cell Seeding: Seed a cancer cell line known to be dependent on Kinase-X signaling in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of IQ-TKI.

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Assay: Add the viability reagent and measure the signal (e.g., absorbance or luminescence).

-

Data Analysis: Plot the percentage of viable cells against the logarithm of the IQ-TKI concentration and determine the EC50 value.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Caption: A stepwise approach from biochemical to cellular assays.

References

Due to the hypothetical nature of the compound "1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine," a direct list of references is not applicable. The methodologies and principles described in this guide are based on standard practices in drug discovery and chemical biology. For further reading on the techniques mentioned, the following resources are recommended:

-

KINOMEscan™: DiscoverX (now part of Eurofins), [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Western Blotting: Bio-Rad Laboratories, [Link]

The Diverse Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Isoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are ubiquitously found in the plant kingdom and have been a cornerstone of traditional medicine for centuries.[1][2][3] Their rigid, planar structure serves as a privileged scaffold in medicinal chemistry, enabling diverse interactions with a multitude of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of isoquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present validated experimental protocols for their evaluation, and offer insights into their potential as next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile class of compounds.

Introduction to Isoquinoline Alkaloids

Isoquinoline (benzo[c]pyridine) is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[4][5] Derivatives of this core structure are abundant in nature, particularly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1][6] These natural products exhibit a remarkable array of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[1][4][5] The therapeutic potential of isoquinoline alkaloids is exemplified by well-known drugs like morphine and codeine (morphinan alkaloids) and the antimicrobial agent berberine (a protoberberine alkaloid).[4] The diverse biological activities stem from their ability to interact with various cellular components, including DNA, enzymes, and receptors, thereby modulating critical signaling pathways.[1][2][3] This guide will focus on the most promising and extensively studied activities relevant to modern drug discovery.

Major Biological Activities of Isoquinoline Derivatives

The structural diversity of isoquinoline alkaloids translates into a wide spectrum of biological activities. This section will detail their most significant therapeutic potentials, focusing on the underlying molecular mechanisms.

Anticancer Activity

A substantial body of research highlights the potent anticancer effects of various isoquinoline alkaloids.[1][7][8][9] These compounds exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2][3][7][10]

Key Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many isoquinoline derivatives trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.

-

Berberine , a well-studied protoberberine alkaloid, induces apoptosis in liver and breast cancer cells by increasing the expression of the pro-apoptotic protein Bax, activating caspases 3 and 9, and promoting the release of cytochrome C from the mitochondria.[7] It can also downregulate the anti-apoptotic protein Bcl-2.[7][11]

-

Sanguinarine , a benzophenanthridine alkaloid, stimulates apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization and subsequent caspase activation.[12][13][14][15] Studies in colorectal cancer have shown that sanguinarine-induced apoptosis is Bax-dependent.[16]

-

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, isoquinoline alkaloids can halt the uncontrolled proliferation of cancer cells.[1][7][17] Berberine, for example, has been shown to induce cell cycle arrest in various cancer types.[7]

-

Inhibition of Metastasis: Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Berberine has been found to inhibit the invasion and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[10][18]

-

Modulation of Signaling Pathways: The anticancer effects of these compounds are often mediated by their influence on critical cell signaling pathways. Berberine is known to modulate several pathways, including PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK, all of which are frequently dysregulated in cancer.[7][18]

The following diagram illustrates the apoptotic pathway induced by sanguinarine, highlighting the central role of ROS and mitochondrial dysfunction.

Caption: Sanguinarine-Induced Apoptotic Pathway.

Table 1: Cytotoxic Activity of Selected Isoquinoline Alkaloids

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Berberine | HCT116 (Colon) | 100 | [7] |

| Berberine | MiaPaCa-2 (Pancreatic) | 3 (DNA synthesis inhibition) | [7] |

| Sanguinarine | KB (Oral) | 2-3 | [12] |

| Isocorydine | HCT-116 (Colon) | 7.0 | [17] |

| Isocorydine | HCT-15 (Colon) | 15.0 | [17] |

Antimicrobial Activity

Isoquinoline alkaloids have long been recognized for their antimicrobial properties, showing activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][19]

Key Mechanisms of Antimicrobial Action:

-

Disruption of Cell Membrane and Wall: Some alkaloids, like palmatine, can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[20]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Palmatine has been shown to inhibit biofilm formation in multidrug-resistant Escherichia coli.[20]

-

DNA and RNA Binding: Certain isoquinoline alkaloids can intercalate with microbial DNA and RNA, thereby inhibiting replication and protein synthesis.[1]

-

Synergistic Effects with Antibiotics: An exciting area of research is the use of isoquinoline alkaloids as adjuvants to conventional antibiotics. Palmatine, for instance, potentiates the efficacy of the cephalosporin antibiotic cefquinome against multidrug-resistant E. coli.[20]

The antimicrobial efficacy of these compounds is often more pronounced against Gram-positive bacteria.[6][21][22] However, derivatives have been synthesized to enhance activity against Gram-negative bacteria as well.[6][22]

Table 2: Antimicrobial Activity of Selected Isoquinoline Alkaloids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sanguinarine | Staphylococcus aureus | 1.9 | [23] |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [23] |

| Spathullin B (Fungal) | Staphylococcus aureus | 1 | [24] |

| Palmatine Derivative 1c | Helicobacter pylori (MTZ-resistant) | 4-16 | [25] |

Neuroprotective Effects

Several isoquinoline alkaloids exhibit significant neuroprotective activities, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[26][27][28] Their mechanisms of action are often multifaceted, targeting key pathological processes in these disorders.[26][27]

Key Mechanisms of Neuroprotective Action:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Isoquinoline alkaloids like berberine and nuciferine can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[26][29] The presence of hydroxy and methylenedioxy groups in their structure is believed to contribute to these antioxidant effects.[29]

-

Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of neurodegenerative diseases. Berberine can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and downregulating the NF-κB signaling pathway.[26]

-

Cholinesterase Inhibition: A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. Some isoquinoline alkaloids from Amaryllidaceae species have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[30]

Methodologies for Evaluating Biological Activity

Rigorous and standardized experimental protocols are essential for accurately assessing the biological potential of isoquinoline derivatives. This section provides step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[31]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Caption: MTT Assay Workflow.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32][33][34][35]

Principle: A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent.[32][34] After incubation, the wells are examined for visible signs of bacterial growth (turbidity).[32][34] The MIC is the lowest concentration of the agent that completely inhibits growth.[33]

Detailed Protocol:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoquinoline derivative in a suitable sterile broth (e.g., Mueller-Hinton Broth).[36] For example, add 100 µL of broth to all wells, then add 100 µL of a 2x concentrated stock of the compound to the first well, mix, and transfer 100 µL to the next well, repeating across the plate.[36]

-

Prepare Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[33] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[32][34]

-

Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to screen for inhibitors of acetylcholinesterase.[37][38][39]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[37] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[37] The presence of an inhibitor reduces the rate of this color formation.[37]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.[37]

-

ATCh Substrate Solution: Prepare a fresh stock solution of acetylthiocholine iodide (ATChI) in deionized water.[37]

-

Enzyme Solution: Prepare a solution of AChE in assay buffer.[40]

-

Test Compound: Prepare serial dilutions of the isoquinoline derivative in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is low (typically <1%) to avoid interfering with enzyme activity.[37]

-

-

Assay Plate Setup (96-well plate):

-

Add assay buffer to all wells.

-

Add the test compound dilutions to the "test" wells.

-

Add vehicle (buffer with solvent) to the "control" (no inhibition) wells.

-

Add the AChE enzyme solution to all "test" and "control" wells.

-

Add DTNB solution to all wells.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[40]

-

Reaction Initiation: Initiate the reaction by adding the ATCh substrate solution to all wells.[37]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.[37]

-

Data Analysis:

Future Perspectives and Drug Development

The diverse and potent biological activities of isoquinoline derivatives firmly establish them as a valuable source of lead compounds for drug discovery.[41] Their proven efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation.[41][42]

Future research should focus on:

-

Medicinal Chemistry Optimization: Synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for designing next-generation compounds with enhanced therapeutic profiles.[9][22]

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will facilitate their rational development and potential use in combination therapies.

-

Advanced Drug Delivery Systems: Overcoming challenges such as poor bioavailability, which can limit the clinical utility of some natural alkaloids like berberine, through the development of nanoparticle-based delivery systems and other advanced formulations.[7][8]

-

Clinical Translation: Rigorous clinical trials are the ultimate step to validate the safety and efficacy of the most promising isoquinoline-based drug candidates in humans.

References

- Broth microdilution. Grokipedia.

- Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. PubMed Central.

- The Anti-Cancer Mechanisms of Berberine: A Review. PubMed Central.

- Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives. PubMed Central.

- The Anti-Cancer Mechanisms of Berberine: A Review. PubMed Central.

- Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization. PubMed.

- Broth Dilution Method for MIC Determination. Microbe Online.

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest. MDPI.

- Sanguinarine Induces H2O2-Dependent Apoptosis and Ferroptosis in Human Cervical Cancer. MDPI.

- Sanguinarine suppresses growth and induces apoptosis in childhood acute lymphoblastic leukemia. PubMed.

- Broth microdilution. Wikipedia.

- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.

- Sanguinarine chloride (Synonyms - Apoptosis). MedchemExpress.com.

- Berberine as a Potential Anticancer Agent: A Comprehensive Review. MDPI.

- Antimicrobial activity of some isoquinoline alkaloids. PubMed.

- An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology. Frontiers.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation. PubMed Central.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate.

- Palmatine. Wikipedia.

- Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review.

- Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK. PubMed Central.

- The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp. PubMed.

- Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections. MDPI.

- 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol.

- Broth Microdilution. International Journal of Anesthesia.

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. MDPI.

- Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed.

- A Methodological Guide to Evaluating the Anticancer Potential of Natural Products: A Case Study Approach. Benchchem.

- Bioassays for anticancer activities. PubMed.

- Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Bentham Science Publishers.

- Antimicrobial activity of Naphthyl Iso-quinoline alkaloids of Ancistrocladus heyneanus: I Extracted from Leaves. Prime Scholars.

- Synthesis and Antimicrobial Activity of 9-o-substituted Palmatine Derivatives. PubMed.

- Isoquinoline derivatives and its medicinal activity.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing).

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central.

- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.

- Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. PubMed.

- Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. MDPI.

- Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.

- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate.

- Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega.